1-Azaspiro[4.5]decan-8-ylmethanamine
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Overview
Description
1-Azaspiro[45]decan-8-ylmethanamine is a spirocyclic amine compound characterized by a unique spiro structure, where a nitrogen atom is part of the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azaspiro[4.5]decan-8-ylmethanamine can be synthesized through various methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) for 0.5-2 hours. The crude product is then purified through recrystallization using ethanol .
Industrial Production Methods
For industrial production, the method described above is suitable due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[4.5]decan-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the substituent used.
Scientific Research Applications
1-Azaspiro[4.5]decan-8-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decan-8-ylmethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been studied for its potential to inhibit the Nav1.7 channel, which is involved in pain signaling .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
2,8-Diazaspiro[4.5]decan-1-one: Investigated as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1).
8-Oxa-2-azaspiro[4.5]decane: Used in the synthesis of biologically active compounds.
Uniqueness
1-Azaspiro[4.5]decan-8-ylmethanamine stands out due to its unique spirocyclic structure, which imparts rigidity and three-dimensionality to the molecule. This structural feature enhances its potential as a scaffold for drug development and other applications.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-azaspiro[4.5]decan-8-ylmethanamine |
InChI |
InChI=1S/C10H20N2/c11-8-9-2-5-10(6-3-9)4-1-7-12-10/h9,12H,1-8,11H2 |
InChI Key |
QLNWRXDVJZBUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)CN)NC1 |
Origin of Product |
United States |
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